2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine
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Description
2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine is a useful research compound. Its molecular formula is C20H24N4O and its molecular weight is 336.439. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms depending on the specific target and the functional groups present in the compound . For instance, as CDK inhibitors, they can interfere with the cell cycle, and as calcium channel blockers, they can affect the flow of calcium ions into cells .
Biochemical Pathways
As a calcium channel blocker, it could influence the calcium signaling pathway .
Result of Action
For instance, as a CDK inhibitor, it could halt cell division, and as a calcium channel blocker, it could alter cellular signaling .
Action Environment
For instance, the synthesis of imidazo[1,2-a]pyridines has been performed under microwave irradiation, suggesting that heat could influence the compound’s formation .
Properties
IUPAC Name |
2-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-16-5-4-9-21-20(16)25-15-17-7-11-23(12-8-17)13-18-14-24-10-3-2-6-19(24)22-18/h2-6,9-10,14,17H,7-8,11-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYFWWBYSXEBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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